molecular formula C7H5FO5S B14128638 Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester

Cat. No.: B14128638
M. Wt: 220.18 g/mol
InChI Key: BJILIGMDXBWEJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester typically involves the reaction of 1,3-benzodioxole with fluorosulfuric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release fluorosulfuric acid, which can then participate in various chemical reactions. The compound’s unique structure allows it to interact with different pathways, making it a versatile reagent in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,3-benzodioxol-5-yl ester
  • Trifluoromethanesulfonic acid, 1,3-benzodioxol-5-yl ester
  • Chlorosulfuric acid, 1,3-benzodioxol-5-yl ester

Uniqueness

Fluorosulfuric acid, 1,3-benzodioxol-5-yl ester is unique due to its fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in reactions where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C7H5FO5S

Molecular Weight

220.18 g/mol

IUPAC Name

5-fluorosulfonyloxy-1,3-benzodioxole

InChI

InChI=1S/C7H5FO5S/c8-14(9,10)13-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

BJILIGMDXBWEJR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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